ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate
Description
This compound is a benzoate ester derivative featuring a central azetidine (4-membered nitrogen-containing ring) linked via an amide bond to a pyrimidine scaffold substituted with a pyrazole moiety. Its molecular formula is C₂₁H₂₂N₆O₃, with a molecular weight of 406.4 g/mol (calculated). The ethyl benzoate group likely improves solubility and metabolic stability compared to free carboxylic acids .
Properties
IUPAC Name |
ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-20(28)14-4-6-16(7-5-14)24-19(27)15-11-25(12-15)17-10-18(22-13-21-17)26-9-3-8-23-26/h3-10,13,15H,2,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUACCOCSVBZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with azetidine and benzoate derivatives. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrazole and pyrimidine derivatives are known to be effective.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
- Azetidine vs. Piperidine/Phenethylamino Linkers: The target compound’s azetidine introduces ring strain, which may confer rigidity and enhance binding to sterically constrained targets compared to the more flexible piperidine in or phenethylamino linkers in .
- Pyrimidine vs. Pyridazine/Isoxazole Substituents : Pyrimidine (two meta-nitrogens) offers distinct electronic properties compared to pyridazine (two adjacent nitrogens, ) or methylisoxazole (oxygen-containing heterocycle, ). These differences influence hydrogen-bonding capacity and target selectivity.
- Ethyl Benzoate Ester : A common feature across compounds , this group likely enhances lipophilicity and oral bioavailability compared to carboxamide derivatives like .
Biological Activity
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a complex structure, characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 502.6 g/mol. Its structure includes a benzoate moiety, a pyrazole ring, and an azetidine amide linkage, which are critical for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
1. Antitumor Activity
Studies have shown that derivatives of pyrazolylpyrimidine exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects through the inhibition of cell proliferation and induction of apoptosis .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of specific bacterial strains, making it a candidate for developing new antimicrobial agents .
3. Antiplatelet Activity
In a study focusing on the structure-activity relationship (SAR), derivatives similar to this compound showed potent inhibitory effects on protease-activated receptor 4 (PAR4), which is involved in platelet aggregation . This suggests potential applications in preventing thrombotic disorders.
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity
The compound likely interacts with specific enzymes involved in tumor progression and inflammation, inhibiting their activity and leading to reduced cell proliferation and inflammatory responses.
Receptor Modulation
Through its interaction with various receptors such as PAR4, the compound may modulate signaling pathways critical for platelet activation and aggregation, thus exhibiting antithrombotic effects.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 4-amidobenzoate derivatives with pyrimidine and azetidine moieties?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving enaminones, hydrazines, or cross-coupling strategies. For example:
- Step 1 : Condensation of enaminones (e.g., ethyl 4-aminobenzoate) with hydrazine derivatives in ethanol/acetic acid under reflux to form pyrimidine intermediates .
- Step 2 : Palladium-catalyzed cross-coupling reactions to introduce azetidine or pyrazole substituents, followed by hydroxylation or deprotection steps .
- Step 3 : Final purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How is the structural identity of the compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Used to resolve complex stereochemistry, as demonstrated in pyridazinyl-pyrazole analogs .
- Spectroscopy : H/C NMR and HRMS (e.g., m/z 215 [M+H]+ in pyrazole derivatives) validate molecular weight and functional groups .
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches in related compounds .
Q. What safety protocols are recommended for handling azetidine-pyrimidine hybrids during synthesis?
- Methodological Answer :
- PPE : Wear gloves, protective clothing, and masks to avoid skin contact or inhalation .
- First Aid : Immediate rinsing with water for skin/eye exposure; consult a physician if ingested .
- Waste Disposal : Follow institutional guidelines for organic solvents and heavy metal catalysts (e.g., palladium residues) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for multi-step syntheses involving azetidine ring formation?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc), CuBr) for cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance azetidine cyclization at 35–50°C .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., deprotection of tert-butyl groups) .
Q. How do structural modifications (e.g., pyrazole vs. tetrazole substituents) influence biological activity in related compounds?
- Methodological Answer :
- Comparative Analysis :
| Substituent | Biological Activity | Source |
|---|---|---|
| Pyrazole | Antimicrobial | |
| Tetrazole | Anticonvulsant |
- Mechanistic Insight : Pyrazole’s hydrogen-bonding capacity enhances target binding, while tetrazole’s acidity may improve membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrimidine-azetidine hybrids?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC measurements) under standardized conditions .
- Structural Confirmation : Ensure synthesized batches match published NMR/X-ray data to rule out impurities .
- Target Selectivity Profiling : Use kinase/GPCR panels to differentiate off-target effects .
Experimental Design & Data Analysis
Q. What statistical models are suitable for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer :
- ANOVA : Compare treatment groups (e.g., trellis systems in split-plot designs) for significance .
- Dose-Response Curves : Fit data to Hill equations using software like GraphPad Prism .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., pyrimidine efficacy in inflammation models) .
Q. How should researchers design stability studies for azetidine-containing compounds under varying pH/temperature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
